Buttpark 7\02-06

Description

However, based on the nomenclature patterns observed in other Buttpark compounds (e.g., "Buttpark 50\07-92," "Buttpark 120\07-59"), these codes likely represent proprietary identifiers for specialized chemical intermediates or pharmaceutical precursors. For this analysis, we will focus on Buttpark 50\07-92 (6-Chloroisatin, CAS 6341-92-0) as a representative example of the Buttpark series due to its detailed documentation .

Key Properties of 6-Chloroisatin (Buttpark 50\07-92):

Properties

Molecular Formula |

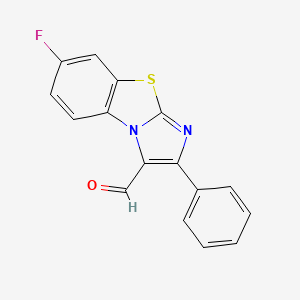

C16H9FN2OS |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

6-fluoro-2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

InChI |

InChI=1S/C16H9FN2OS/c17-11-6-7-12-14(8-11)21-16-18-15(13(9-20)19(12)16)10-4-2-1-3-5-10/h1-9H |

InChI Key |

RWHRPJYLLFCNQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C4=C(C=C(C=C4)F)SC3=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTTPARK 7\02-06 involves the reaction of 6-fluoro-2-phenylimidazo[2,1-b][1,3]benzothiazole with appropriate reagents to introduce the carboxaldehyde group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

BUTTPARK 7\02-06 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 7-fluoro-2-phenylimidazo[2,1-b]benzothiazole-3-carboxylic acid.

Reduction: Formation of 7-fluoro-2-phenylimidazo[2,1-b]benzothiazole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BUTTPARK 7\02-06 has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTTPARK 7\02-06 involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9)

Structural Similarities :

Key Differences :

Functional Implications :

3,5-Difluoro-4-iodoaniline (Buttpark 120\07-59, CAS 1542-34-3)

Structural Similarities :

- Both compounds are halogenated aromatic molecules with electron-withdrawing substituents (Cl in isatin vs. F/I in aniline).

Key Differences :

Functional Implications :

- The iodo substituent in 3,5-Difluoro-4-iodoaniline facilitates cross-coupling reactions, making it valuable in medicinal chemistry. In contrast, 6-Chloroisatin’s ketone group is pivotal for forming fused heterocycles like quinolines .

Comparison with Functionally Similar Compounds

2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide (Buttpark 80\07-85, CAS 1007036-41-0)

Functional Similarities :

Key Differences :

Research Findings and Trends

- Halogen Effects : Chlorine in 6-Chloroisatin offers a balance between reactivity and stability, whereas bulkier halogens (Br, I) in analogs increase steric hindrance, affecting reaction kinetics .

- Toxicity Profiles : 6-Chloroisatin’s low toxicity (lab use only) contrasts with brominated analogs, which show CYP enzyme inhibition, necessitating careful handling .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What established synthesis pathways exist for Buttpark 7\02-06, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis protocols typically involve coupling reactions between pyrazole derivatives and aniline precursors. Solvent selection (e.g., DMF or THF), catalyst optimization (e.g., palladium-based catalysts for cross-coupling), and temperature control (60–100°C) are critical for yield enhancement. Purification via column chromatography or recrystallization ensures purity (>95%). Characterization using NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HPLC (retention time analysis) validates structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the aniline moiety (δ 6.8–7.5 ppm) and pyrazole protons (δ 7.6–8.2 ppm) are diagnostic.

- IR Spectroscopy : N-H stretching (≈3400 cm⁻¹) and C-N vibrations (≈1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺ at m/z 186) and fragmentation patterns validate molecular weight. Cross-referencing with synthetic intermediates ensures accuracy .

Q. What documented applications of this compound exist in catalysis or medicinal chemistry, and what experimental evidence supports these uses?

- Methodological Answer : In medicinal chemistry, the compound has been explored as a kinase inhibitor scaffold. In vitro assays (e.g., IC₅₀ measurements) and molecular docking studies (PDB: 2ITZ) demonstrate binding affinity. For catalysis, its role as a ligand in transition-metal complexes (e.g., Pd-catalyzed Suzuki reactions) is supported by turnover frequency (TOF) and X-ray crystallography data .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER force fields) assess stability in solvent environments. Validation via comparative analysis with experimental kinetic data (e.g., rate constants) ensures predictive accuracy .

Q. What methodologies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, t-tests) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Error Source Identification : Assess purity (HPLC), solvent effects (DMSO vs. aqueous buffers), and biological model relevance (primary cells vs. immortalized lines) .

Q. How should researchers design experiments to investigate the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.

- Control Variables : Use inert atmospheres (N₂) to isolate oxidative pathways.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions. Document protocols in alignment with ICH guidelines for reproducibility .

Data Management & Reproducibility

Q. What best practices ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, solvent grades, and equipment calibration (e.g., NMR spectrometer settings).

- Raw Data Archiving : Deposit spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo) with DOI links.

- Peer Validation : Collaborate with independent labs to replicate synthesis and characterization steps .

Ethical & Theoretical Considerations

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies involving this compound?

- Methodological Answer :

- Feasibility : Pilot studies to assess resource requirements (e.g., catalyst costs, instrumentation access).

- Novelty : Focus on underexplored applications (e.g., photodynamic therapy) via literature gap analysis.

- Ethical Compliance : Adhere to institutional safety protocols for handling hazardous intermediates (e.g., aryl boronic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.